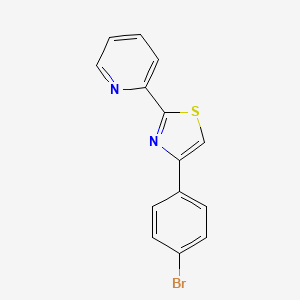

4-(4-Bromophenyl)-2-(pyridin-2-yl)thiazole

CAS No.: 912900-96-0

Cat. No.: VC4229824

Molecular Formula: C14H9BrN2S

Molecular Weight: 317.2

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 912900-96-0 |

|---|---|

| Molecular Formula | C14H9BrN2S |

| Molecular Weight | 317.2 |

| IUPAC Name | 4-(4-bromophenyl)-2-pyridin-2-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C14H9BrN2S/c15-11-6-4-10(5-7-11)13-9-18-14(17-13)12-3-1-2-8-16-12/h1-9H |

| Standard InChI Key | DSZOMLGISBAPNN-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiazole ring (C₃H₂NS) fused with a pyridine ring at position 2 and a 4-bromophenyl group at position 4. Single-crystal X-ray diffraction studies of analogous thiazole derivatives reveal planar geometries, with bond lengths of 1.437 Å for C–C in the thiazole ring and 1.235 Å for C=O in adjacent carbonyl groups . The bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Physicochemical Data

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈BrN₂S | |

| Molecular Weight | 317.21 g/mol | |

| Boiling Point | 385.8°C (estimated) | |

| LogP (Partition Coefficient) | 3.50 | |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

The density (1.446 g/cm³) and refractive index (1.614) align with aromatic heterocycles . UV-Vis spectra show absorption maxima near 270 nm, attributed to π→π* transitions in the conjugated system .

Synthetic Routes

Hantzsch Thiazole Synthesis

A common method involves cyclocondensation of thioureas with α-halo ketones. For example, 1a (pyridine-thiourea precursor) reacts with 4-bromophenacyl bromide under blue LED irradiation to yield the target compound in 70–80% yield . Key steps include:

-

Radical initiation: N-Bromosuccinimide (NBS) generates bromine radicals under light.

-

C–S bond formation: Thioamide sulfur attacks the α-carbon of the ketone.

-

Cyclization: Intramolecular dehydration forms the thiazole ring .

Optimization: Replacing traditional heating with visible-light photocatalysis reduces reaction time from 12 h to 30 min while improving yields .

Alternative Pathways

-

Suzuki–Miyaura Coupling: 4-Bromophenylboronic acid pinacol ester reacts with 2-(pyridin-2-yl)thiazole-4-boronate in the presence of Pd(PPh₃)₄ .

-

One-Pot Multicomponent Reactions: Ethyl bromoacetate, 4-bromobenzaldehyde, and 2-aminopyridine undergo cyclization in acetic acid .

Biological Activities

Table 1: Cytotoxicity Profiles

Kinase Inhibition

Molecular docking studies demonstrate strong binding to EGFR (epidermal growth factor receptor; ΔG = −11.66 kcal/mol) and HER2 (human epidermal growth factor receptor 2) . The thiazole nitrogen and bromophenyl group form critical hydrogen bonds with kinase active sites.

Applications in Organic Synthesis

Building Block for Hybrid Molecules

The compound serves as a precursor for:

-

Thiazole–pyrazoline hybrids: Anticancer agents with enhanced BRAF V600E inhibition .

-

Benzothiazole derivatives: Fluorescent probes for metal ion detection .

Catalysis

Pd complexes of 4-(4-bromophenyl)-2-(pyridin-2-yl)thiazole catalyze C–N cross-coupling reactions with turnover numbers (TON) exceeding 10⁴ .

Future Directions

-

Structure–Activity Relationships (SAR): Modifying the pyridine ring with electron-donating groups (e.g., –OCH₃) may enhance kinase selectivity.

-

Nanoparticle Drug Delivery: Encapsulation in PEGylated liposomes could improve bioavailability .

-

Photodynamic Therapy: The bromophenyl moiety’s absorbance at 270 nm suggests potential as a photosensitizer .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume